1-(1H-indol-5-yl)-N-methylmethanamine hemioxalate
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Overview
Description
1-(1H-indol-5-yl)-N-methylmethanamine hemioxalate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-5-yl)-N-methylmethanamine hemioxalate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-5-yl)-N-methylmethanamine hemioxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Scientific Research Applications
1-(1H-indol-5-yl)-N-methylmethanamine hemioxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-5-yl)-N-methylmethanamine hemioxalate involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
1-(1H-indol-5-yl)-N-methylmethanamine hemioxalate is unique due to its specific structure and the presence of the hemioxalate group, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
1-(1H-indol-5-yl)-N-methylmethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12N2.C2H2O4/c2*1-11-7-8-2-3-10-9(6-8)4-5-12-10;3-1(4)2(5)6/h2*2-6,11-12H,7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLZOONOYANSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)NC=C2.CNCC1=CC2=C(C=C1)NC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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